molecular formula C13H14ClNO2 B11798578 4-((2-Chlorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile

4-((2-Chlorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B11798578
M. Wt: 251.71 g/mol
InChI Key: KMSKWIPWFYELSI-UHFFFAOYSA-N
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Description

4-((2-Chlorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile is an organic compound with the molecular formula C13H14ClNO2 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chlorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of 2-chlorophenol with tetrahydropyran-4-carbonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((2-Chlorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

4-((2-Chlorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2-Chlorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Cyanotetrahydropyran: Similar structure but lacks the chlorophenoxy group.

    Tetrahydro-2H-pyran-4-carbonitrile: Similar core structure but without the chlorophenoxy substitution.

    4-[(2-Chlorophenoxy)methyl]tetrahydro-2H-pyran: Similar but lacks the carbonitrile group

Uniqueness

4-((2-Chlorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both the chlorophenoxy and carbonitrile groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to its similar compounds .

Properties

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

4-[(2-chlorophenoxy)methyl]oxane-4-carbonitrile

InChI

InChI=1S/C13H14ClNO2/c14-11-3-1-2-4-12(11)17-10-13(9-15)5-7-16-8-6-13/h1-4H,5-8,10H2

InChI Key

KMSKWIPWFYELSI-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(COC2=CC=CC=C2Cl)C#N

Origin of Product

United States

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